molecular formula C21H28O3 B191205 Estradiol propionate CAS No. 3758-34-7

Estradiol propionate

Katalognummer: B191205
CAS-Nummer: 3758-34-7
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: PQCRZWCSVWBYSC-AGRFSFNASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Estradiol propionate (EP) is a synthetic estrogen and a propionate ester derivative of 17β-estradiol. Its chemical structure includes a propionate group attached to the 17β-hydroxyl position of estradiol (Fig. 3C, ). This esterification enhances lipid solubility, prolonging its release and reducing hepatic first-pass metabolism compared to non-esterified estradiol. EP is clinically used in hormone replacement therapy (HRT) and oncology, particularly for its anti-proliferative effects in hormone-sensitive cancers like prostate cancer (Fig. 4, ). Preclinical studies demonstrate that EP reduces nuclear size in prostate cancer cells (PC3 and LNCaP lines) by modulating DHRS7 expression, a mechanism distinct from canonical estrogen receptor signaling .

Wirkmechanismus

Target of Action

Estradiol propionate, a pro-drug ester of estradiol, primarily targets estrogen receptors (ERs) in the body . These receptors, ERα and ERβ, are located in various tissues and organs such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . The interaction of estradiol with these receptors plays a crucial role in numerous physiological processes.

Mode of Action

This compound is metabolized in the body to estradiol, which freely enters target cells and interacts with ERs . Upon binding, the estrogen-receptor complex can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . This process results in a cascade of cellular changes that mediate the physiological effects of estradiol .

Biochemical Pathways

The biochemical pathways affected by estradiol involve a series of transformations. Estradiol biosynthesis can occur through a reduction of estrone (E1) by 17-beta-hydroxysteroid dehydrogenase (HSD) enzymes . The activated estrogen-receptor complex influences various biochemical pathways, leading to changes in protein synthesis and cellular function . For instance, estradiol has been shown to exert neuroprotective effects and influence memory and cognition .

Pharmacokinetics

The pharmacokinetics of estradiol, including its absorption, distribution, metabolism, and excretion (ADME), differ by route of administration . When used for oral or intramuscular administration, estradiol is commonly synthesized as a pro-drug ester, such as this compound, to improve its bioavailability . The terminal half-lives for various estrogen products post oral or intravenous administration have been reported to range from 1-12 hours .

Result of Action

The molecular and cellular effects of estradiol’s action are diverse and widespread. It influences memory and cognition, decreases the risk and delays the onset of neurological diseases such as Alzheimer’s disease, and attenuates the extent of cell death that results from brain injuries . It also plays a significant role in reproduction, influencing the menstrual cycle and treating menopausal symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, estrogens in the environment can disrupt the endocrine system and affect the physiology of aquatic fauna and humans at extremely low concentrations . Moreover, the presence of other estrogenic substances in the environment can potentially interact with and influence the action of estradiol .

Biochemische Analyse

Biochemical Properties

Estradiol propionate interacts with various biomolecules in the body. It is an agonist of the estrogen receptor, a nuclear receptor that is activated by binding of estrogen . When this compound is metabolized into estradiol, it binds to these receptors and triggers a cascade of biochemical reactions . These interactions influence various physiological responses, including reproduction, sexual differentiation, development, growth, and regulation of metabolism .

Cellular Effects

This compound, through its metabolite estradiol, has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in prostate cancer cells, this compound has been shown to reduce nuclear size, suggesting a potential role in cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into estradiol, which then exerts its effects at the molecular level. Estradiol binds to estrogen receptors, triggering a change in the receptor’s shape that allows it to bind to specific regions of DNA and influence gene expression . This can lead to the activation or inhibition of enzymes, changes in cell signaling, and alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is due to factors such as the product’s stability, degradation, and long-term effects on cellular function . For example, the estrogenic activity of this compound can be reduced over time due to metabolic processes that convert it into less active compounds .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, a single dose of testosterone propionate, which can be converted into estradiol, has been shown to induce polycystic ovary syndrome in rats . This suggests that high doses of this compound could potentially lead to adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized into estradiol, which is then further metabolized by various enzymes . This metabolism can influence metabolic flux and metabolite levels, affecting processes such as energy production and hormone regulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues in the body. It can bind to transport proteins like sex hormone-binding globulin, which carries it through the bloodstream to target tissues . Once in the target cells, this compound is metabolized into estradiol, which can then exert its effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus of cells, due to its role as a nuclear receptor agonist . Once metabolized into estradiol, it binds to estrogen receptors that then bind to DNA and influence gene expression . This can affect the activity and function of the cell, including its growth, differentiation, and survival .

Biologische Aktivität

Estradiol propionate (EP) is a synthetic derivative of estradiol, an essential estrogen hormone involved in various physiological processes. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and underlying mechanisms of action.

Overview of this compound

This compound is an esterified form of estradiol, characterized by the addition of a propionic acid group. This modification enhances its lipid solubility and alters its pharmacokinetic properties, including absorption and duration of action. EP is commonly used in hormone replacement therapy (HRT), particularly for menopausal symptoms, and in veterinary medicine for reproductive management in livestock.

This compound exerts its biological effects primarily through binding to estrogen receptors (ERs), specifically ERα and ERβ. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription associated with various physiological processes:

  • Vasomotor Symptoms : EP alleviates hot flashes and night sweats associated with menopause by modulating neurotransmitter systems in the hypothalamus.
  • Urogenital Health : It improves vaginal atrophy and dryness by promoting epithelial cell proliferation and maintaining mucosal integrity.
  • Bone Density : EP inhibits osteoclast activity, reducing bone resorption and thereby increasing bone mineral density, which is crucial for preventing osteoporosis in postmenopausal women .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its esterified form. Key parameters include:

Parameter Value
BioavailabilityApproximately 5% (oral)
Peak Concentration211 pg/ml (4 hours post-dose)
Half-LifeVaries (typically 12-24 hours)
MetabolismHepatic (first-pass effect)

Studies indicate that EP undergoes extensive first-pass metabolism, leading to significant conversion to estrone and estrone glucuronide before systemic circulation .

Therapeutic Applications

This compound is utilized in various clinical settings:

  • Hormone Replacement Therapy : EP is effective in managing menopausal symptoms such as hot flashes and vaginal dryness.
  • Infertility Treatments : It is used to prepare the endometrium for embryo transfer in assisted reproductive technologies.
  • Veterinary Medicine : EP is administered to regulate estrous cycles in livestock, enhancing reproductive efficiency.

Case Studies and Research Findings

  • Menopausal Symptom Relief : A clinical trial demonstrated that women receiving EP reported a significant reduction in menopausal symptoms compared to placebo groups. The study highlighted improvements in quality of life metrics associated with hormonal therapy .
  • Bone Health : Research has shown that long-term administration of EP contributes to increased bone mineral density in postmenopausal women, thereby reducing fracture risk. A cohort study indicated a relative risk reduction for hip fractures among women on HRT with EP .
  • Effects on Sexual Function : In animal models, the combination of testosterone propionate and estradiol benzoate was found to enhance sexual behavior, suggesting a synergistic effect on libido restoration .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Estradiol Propionate's effects on nuclear morphology in prostate cancer cell lines?

  • Methodological Answer : Standard protocols involve:

  • Cell Culture : Use androgen-resistant prostate cancer lines (e.g., PC3, LNCaP) with controlled passage numbers and media conditions .
  • Compound Treatment : Apply this compound (EP) at concentrations ranging from 1–10 µM for 24–48 hours, with vehicle controls (e.g., DMSO) .
  • Imaging : Employ high-content screening (HCS) systems (e.g., Opera HCS) with 20x objectives for nuclear (H2B-RFP) and cytoplasmic (CellMask Deep Red) staining. Acquire 20 fields of view per well, ensuring >150 cells/condition .
  • Analysis : Use 3D-volume reconstructions (Image 3D-Pro) and statistical tools (Prism 6) with Welch’s t-test for nuclear volume quantification .

Q. How does this compound interact with DHRS7 to modulate nuclear size in prostate cancer models?

  • Methodological Answer : EP’s effect is DHRS7-dependent:

  • Knockdown/Overexpression : Use siRNA (LNCaP) or exogenous DHRS7 expression (PC3) to manipulate enzyme levels. Monitor via Western blot (anti-DHRS7 antibodies, LI-COR Odyssey) .
  • Functional Assays : Treat DHRS7-knockdown cells with 10 µM EP for 36 hours. Compare nuclear volume (via Z-stack microscopy) to wild-type cells. EP reduces nuclear size only in DHRS7-deficient models .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on EP’s efficacy across prostate cancer cell lines (e.g., LNCaP vs. PC3)?

  • Methodological Answer : Contradictions arise from DHRS7 expression levels and androgen receptor (AR) status:

  • Genetic Profiling : Quantify DHRS7 mRNA/protein in cell lines pre-experiment. PC3 (AR-negative) shows stronger EP effects than LNCaP (AR-positive) .
  • Comparative Studies : Parallel experiments across lines with standardized EP doses (1–50 µM). Use siRNA to isolate DHRS7’s role in EP response .
  • Data Normalization : Normalize nuclear volume to cytoplasmic area to control for cell size variability .

Q. What methodological considerations are critical for dose-response studies of EP in androgen-resistant models?

  • Methodological Answer : Key factors include:

  • Dose Range : Test 0.1–100 µM EP to identify EC50 values. Note cytotoxicity at >10 µM (e.g., reduced cell viability in PC3) .
  • Time-Course Analysis : Assess effects at 12, 24, 36, and 48 hours to capture dynamic nuclear changes. Fix cells at matched confluency .
  • Control Groups : Include DHRS7-overexpressing lines and AR antagonists (e.g., bicalutamide) to dissect EP’s AR-dependent vs. AR-independent mechanisms .

Q. How can researchers optimize imaging parameters for nuclear volume quantification in EP-treated cells?

  • Methodological Answer : Ensure reproducibility via:

  • Deconvolution Settings : Apply AutoQuantX with consistent iterative cycles (e.g., 10 iterations) across datasets .
  • Z-Stack Resolution : Use 0.2 µm step sizes and 100x objectives (NA ≥1.45) for precise 3D reconstructions .
  • Blinding : Mask treatment groups during image acquisition/analysis to reduce bias .

Data Interpretation & Translational Questions

Q. What statistical approaches are recommended for analyzing EP’s effects on nuclear size in high-content screens?

  • Methodological Answer : Use non-parametric tests for skewed

  • Initial Screening : Wilcoxon rank-sum test to identify hits (e.g., >20% nuclear size reduction, p<0.001) .
  • Validation : Unpaired t-test with Welch’s correction for normally distributed datasets (n ≥100 cells/group) .
  • Multiple Comparisons : Apply Bonferroni correction when testing multiple EP concentrations .

Q. How might EP-induced nuclear size correction inform therapeutic strategies for metastatic prostate cancer?

  • Methodological Answer : Link nuclear morphology to metastasis:

  • Migration/Invasion Assays : Combine EP treatment (10 µM) with transwell assays. Correlate nuclear volume reduction with decreased cell motility .
  • In Vivo Models : Test EP in xenografts (PC3-DHRS7-KO) with longitudinal MRI to monitor metastatic spread .
  • Biomarker Development : Quantify DHRS7 in patient biopsies via IHC; stratify candidates for EP-based therapies .

Vergleich Mit ähnlichen Verbindungen

Estradiol Propionate vs. Other Estradiol Esters

Estradiol Benzoate

  • Structure : Contains a benzoate ester at the 17β position.
  • Pharmacokinetics : Longer half-life than EP due to slower ester hydrolysis, allowing less frequent administration.
  • Clinical Use : Primarily used in veterinary medicine and older HRT formulations. In primates, estradiol benzoate induces sexual receptivity but requires higher doses than EP for equivalent effects .

Estradiol Valerate

  • Structure : Valerate ester at the 17β position.
  • Pharmacokinetics : Provides sustained release, with serum levels comparable to estradiol hemihydrate in HRT .
  • Clinical Use : Preferred in oral HRT for stable estrogenic activity.

Key Differences

Parameter This compound Estradiol Benzoate Estradiol Valerate
Ester Group Propionate Benzoate Valerate
Half-Life Moderate (days) Long (weeks) Long (days-weeks)
Primary Use Oncology, HRT Veterinary, HRT HRT, Reproductive Health
Nuclear Effects Reduces cancer nuclear size No significant effect Not studied in cancer models

This compound vs. Testosterone Propionate

Structural and Functional Contrasts

  • Core Hormone : EP derives from estradiol (estrogen), while testosterone propionate (TP) is an androgen ester.
  • Metabolism: TP aromatizes to estradiol in vivo, contributing to estrogenic effects (e.g., increased G6PD activity), whereas EP directly binds estrogen receptors . Non-aromatizable androgens (e.g., dihydrotestosterone) lack this conversion .
  • Clinical Applications :
    • EP : Used in prostate cancer to reduce nuclear volume and tumor growth .
    • TP : Treats hypogonadism and muscle-wasting disorders but requires frequent dosing (every 2–3 days) due to its short half-life .

Research Insights

  • Cell Communication: Both EP and TP inhibit gap junctional coupling in cardiac cells, but this effect depends on esterification; non-esterified estradiol/testosterone lack this activity .
  • Hormonal Effects : TP elevates plasma estradiol levels via aromatization, whereas EP directly suppresses androgen synthesis in prostate cells .

Propionate Esters in Different Drug Classes

Fluticasone Propionate (FP)

  • Class: Corticosteroid (non-sex steroid).
  • Use : Asthma/COPD management via inhaled anti-inflammatory effects.
  • Comparison : Unlike EP, FP’s propionate group enhances lung retention and receptor binding affinity, reducing systemic absorption . In asthma trials, FP alone showed less efficacy in improving airway resistance (sRaw) than combination therapies (e.g., salmeterol/FP) .

Eigenschaften

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCRZWCSVWBYSC-AGRFSFNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048985
Record name beta-Estradiol 17-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3758-34-7
Record name Estradiol, 17-propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3758-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003758347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Estradiol 17-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol 17-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL 17-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K31PC34297
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estradiol propionate
Reactant of Route 2
Reactant of Route 2
Estradiol propionate
Reactant of Route 3
Reactant of Route 3
Estradiol propionate
Reactant of Route 4
Reactant of Route 4
Estradiol propionate
Reactant of Route 5
Reactant of Route 5
Estradiol propionate
Reactant of Route 6
Estradiol propionate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.